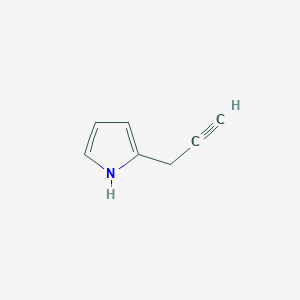
1H-Pyrrole, 2-(2-propyn-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(prop-2-yn-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the pyrrole ring. This structural feature imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-yn-1-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the alkylation of pyrrole with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours to ensure complete conversion .
Another method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of 2-(prop-2-yn-1-yl)-1H-pyrrole may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase-transfer catalysis can also enhance the reaction rate and yield by facilitating the transfer of reactants between different phases .
Analyse Chemischer Reaktionen
Types of Reactions
2-(prop-2-yn-1-yl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce 2-(prop-2-en-1-yl)-1H-pyrrole or 2-(propyl)-1H-pyrrole .
Wissenschaftliche Forschungsanwendungen
2-(prop-2-yn-1-yl)-1H-pyrrole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(prop-2-yn-1-yl)-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, the compound can act as a monoamine oxidase (MAO) inhibitor, which is relevant for its neuroprotective effects. The propargyl group in the compound is crucial for its ability to inhibit MAO and prevent the breakdown of neurotransmitters, thereby exerting neuroprotective and neurorestorative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamine: Used in the synthesis of benzimidazole derivatives.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A useful synthon in Sonogashira cross-coupling reactions.
Rasagiline and Selegiline: Propargylamine derivatives used as MAO inhibitors for treating neurodegenerative diseases.
Uniqueness
2-(prop-2-yn-1-yl)-1H-pyrrole is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for versatile chemical modifications and the potential to interact with various biological targets, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H7N |
|---|---|
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
2-prop-2-ynyl-1H-pyrrole |
InChI |
InChI=1S/C7H7N/c1-2-4-7-5-3-6-8-7/h1,3,5-6,8H,4H2 |
InChI-Schlüssel |
PQKFEMLWEIXJNY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=CC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


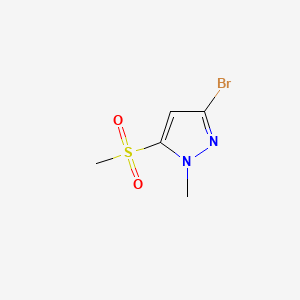

amine, Mixture of diastereomers](/img/structure/B15323237.png)

![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
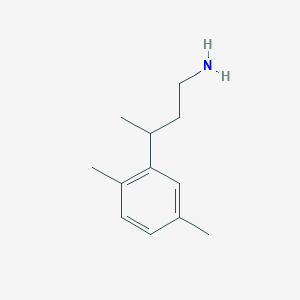
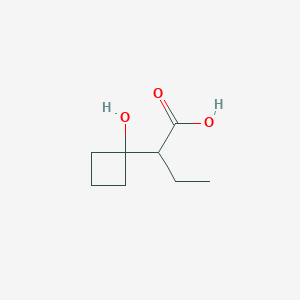
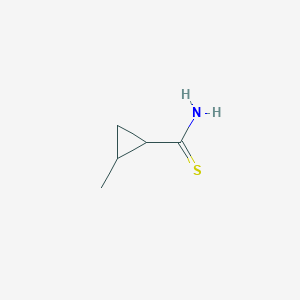

![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
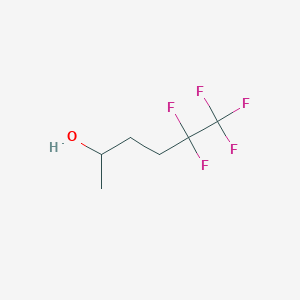
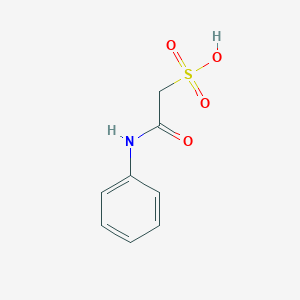

![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)
